Cas no 2228255-62-5 (3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol)

3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol structure
2228255-62-5 structure
商品名:3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
CAS番号:2228255-62-5
MF:C7H9BrN2OS
メガワット:249.128159284592
CID:6521264
PubChem ID:165712325

3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
    • 2228255-62-5
    • EN300-1920462
    • インチ: 1S/C7H9BrN2OS/c8-5-3-10-6(12-5)7(9)1-4(11)2-7/h3-4,11H,1-2,9H2
    • InChIKey: IEXAIQBXPOLOKR-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C2(CC(C2)O)N)S1

計算された属性

  • せいみつぶんしりょう: 247.96190g/mol
  • どういたいしつりょう: 247.96190g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 87.4Ų

3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1920462-0.25g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
0.25g
$1525.0 2023-09-17
Enamine
EN300-1920462-0.05g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
0.05g
$1393.0 2023-09-17
Enamine
EN300-1920462-1.0g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
1g
$1658.0 2023-05-31
Enamine
EN300-1920462-1g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
1g
$1658.0 2023-09-17
Enamine
EN300-1920462-10g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
10g
$7128.0 2023-09-17
Enamine
EN300-1920462-10.0g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
10g
$7128.0 2023-05-31
Enamine
EN300-1920462-5g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
5g
$4806.0 2023-09-17
Enamine
EN300-1920462-5.0g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
5g
$4806.0 2023-05-31
Enamine
EN300-1920462-0.5g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
0.5g
$1591.0 2023-09-17
Enamine
EN300-1920462-2.5g
3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol
2228255-62-5
2.5g
$3249.0 2023-09-17

3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol 関連文献

3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-olに関する追加情報

Introduction to 3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol (CAS No: 2228255-62-5)

3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2228255-62-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a cyclobutane ring substituted with an amino group and a thiazole moiety, further functionalized with a bromine atom. The structural complexity of this molecule makes it a valuable scaffold for the development of novel therapeutic agents, particularly in addressing challenging biological targets.

The thiazole core is a well-documented pharmacophore in drug discovery, renowned for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of a bromine substituent at the 5-position of the thiazole ring introduces additional reactivity and potential for further chemical modifications, enabling the synthesis of diverse analogues with tailored biological profiles.

The cyclobutane ring in 3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol contributes to the rigidity of the molecule, which can enhance binding affinity to biological targets. This structural motif is also prevalent in many bioactive natural products and synthetic drugs, suggesting its potential role in stabilizing pharmacophoric interactions. The presence of both an amino group and a bromine atom provides multiple handles for medicinal chemists to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of heterocyclic compounds like 3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol in drug discovery. Studies indicate that thiazole derivatives exhibit promising activity against various diseases, including neurodegenerative disorders and infectious diseases. The bromine atom on the thiazole ring may serve as a probe for understanding metabolic stability and drug-drug interactions, making this compound a fascinating candidate for further investigation.

In the context of modern medicinal chemistry, the synthesis of 3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol has been optimized using innovative methodologies to improve yield and purity. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated cyclizations, have been employed to construct the cyclobutane-thiazole framework efficiently. These advances underscore the growing importance of sustainable synthetic strategies in pharmaceutical research.

The biological evaluation of 3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol has revealed intriguing interactions with several enzymes and receptors. Preliminary data suggest that this compound may modulate pathways relevant to cancer progression and inflammation. For instance, its structural resemblance to known kinase inhibitors has prompted investigations into its potential as an antitumor agent. Additionally, the thiazole moiety's ability to engage with metal ions has led to explorations in metallodrug development, where this compound could serve as a precursor for metal-based therapeutics.

As research progresses, the integration of machine learning models with experimental data has accelerated the discovery pipeline for bioactive molecules like 3-amino-3-(5-bromo-1,3-thiazol-2-yl)cyclobutan-1-ol. Predictive algorithms can identify optimal substitution patterns on the thiazole ring to enhance potency and selectivity against disease-causing targets. This synergy between computational biology and synthetic chemistry promises to yield novel drug candidates more rapidly than traditional approaches alone.

The pharmacological profile of 3-amino-3-(5-bromo-1,3-thiazol-2-y)cyclobutan - 1 - ol is further enriched by its solubility characteristics and potential oral bioavailability. Modifications to improve solubility while maintaining efficacy are critical for clinical translation. Lipophilicity modulation through strategic functionalization has been explored as a means to enhance passive membrane permeability without compromising target binding affinity.

Future directions in the study of this compound include exploring its role in combination therapies. The ability to design molecules that act synergistically with existing drugs could lead to more effective treatment regimens for complex diseases such as cancer and autoimmune disorders. Moreover, green chemistry principles are being increasingly adopted in synthetic routes to minimize environmental impact while maximizing yield—factors that are essential for large-scale production.

The versatility of thiazole derivatives continues to drive innovation in medicinal chemistry. Researchers are leveraging biocatalysis and enzymatic engineering to develop sustainable pathways for producing complex molecules like 3-amino - 3 - ( 5 - bromo - 1 , 3 - thia z ol - 2 - yl ) cyc lobu tan - 1 - ol . These approaches not only reduce reliance on hazardous reagents but also enable rapid diversification of chemical libraries for high-throughput screening campaigns.

In conclusion, 3 - amino - 3 - ( 5 - bromo - 1 , 3 - thia z ol - 2 - yl ) cyc lobu tan - 1 - ol ( CAS No: 2228255 - 62 - 5 ) represents a compelling scaffold for pharmaceutical development. Its unique structural features combined with recent advances in synthetic methodologies position it as a promising candidate for treating various diseases. As research continues to uncover new biological functions and synthetic strategies, this compound will undoubtedly play an important role in shaping future therapeutic landscapes.

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